

Commercial Sourcing and Technical Applications of 4-Butoxybenzaldehyde: A Guide for Researchers

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Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**

Cat. No.: **B1265825**

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of commercially available **4-Butoxybenzaldehyde**. It includes a comparative summary of supplier specifications, detailed experimental protocols for its application in chemical synthesis and biochemical assays, and a visualization of a key synthetic pathway.

Commercial Supplier Specifications

4-Butoxybenzaldehyde is readily available from several major chemical suppliers. The following table summarizes the key quantitative data for **4-Butoxybenzaldehyde** offered by prominent commercial vendors, facilitating the selection of a suitable grade for specific research and development needs.

Supplier	Product Number	Purity/Assay	Physical Form	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n ₂₀ /D)	CAS Number
Sigma-Aldrich	238082	98%	Liquid	285 (lit.) [1][2]	1.031 (lit.)[1][2]	1.539 (lit.)[1][2]	5736-88-9[1][2]
TCI America	B0126	≥98.0% (GC)	Liquid	285[3]	1.031	1.539	5736-88-9[3]
Thermo Scientific (Alfa Aesar)	A15243	98%	Liquid	148 - 149 @ 10 mmHg[4] [5]	1.031	1.541	5736-88-9[6]
Fisher Scientific	AC238082	98%	Liquid	285	1.031	1.539	5736-88-9
Oakwood Chemical	005341	99%	Liquid	285	1.031	1.539	5736-88-9[7]

Experimental Protocols

4-Butoxybenzaldehyde is a versatile building block in organic synthesis and a modulator of enzymatic activity. Below are detailed protocols for two of its common applications.

Synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione

This protocol describes a multicomponent reaction for the synthesis of a substituted pyridine derivative, a scaffold of interest in medicinal chemistry.

Materials:

- **4-Butoxybenzaldehyde**
- Malononitrile
- Cyanothioacetamide

- Ethanol
- Piperidine (catalyst)

Procedure:

- In a round-bottom flask, combine equimolar amounts of **4-Butoxybenzaldehyde**, malononitrile, and cyanothioacetamide in absolute ethanol.
- Add a catalytic amount of piperidine (e.g., 5 drops) to the mixture.
- Heat the reaction mixture under reflux for a specified time (typically several hours, monitored by TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- The solid product that precipitates is collected by filtration.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of **4-Butoxybenzaldehyde** on the diphenolase activity of mushroom tyrosinase, an enzyme involved in melanogenesis and enzymatic browning.^[8]

Materials:

- Mushroom tyrosinase solution (e.g., 500 units/mL in phosphate buffer)
- L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 20 mM in phosphate buffer)
- **4-Butoxybenzaldehyde** stock solution (dissolved in DMSO)
- Sodium phosphate buffer (e.g., 50 mM, pH 6.5)

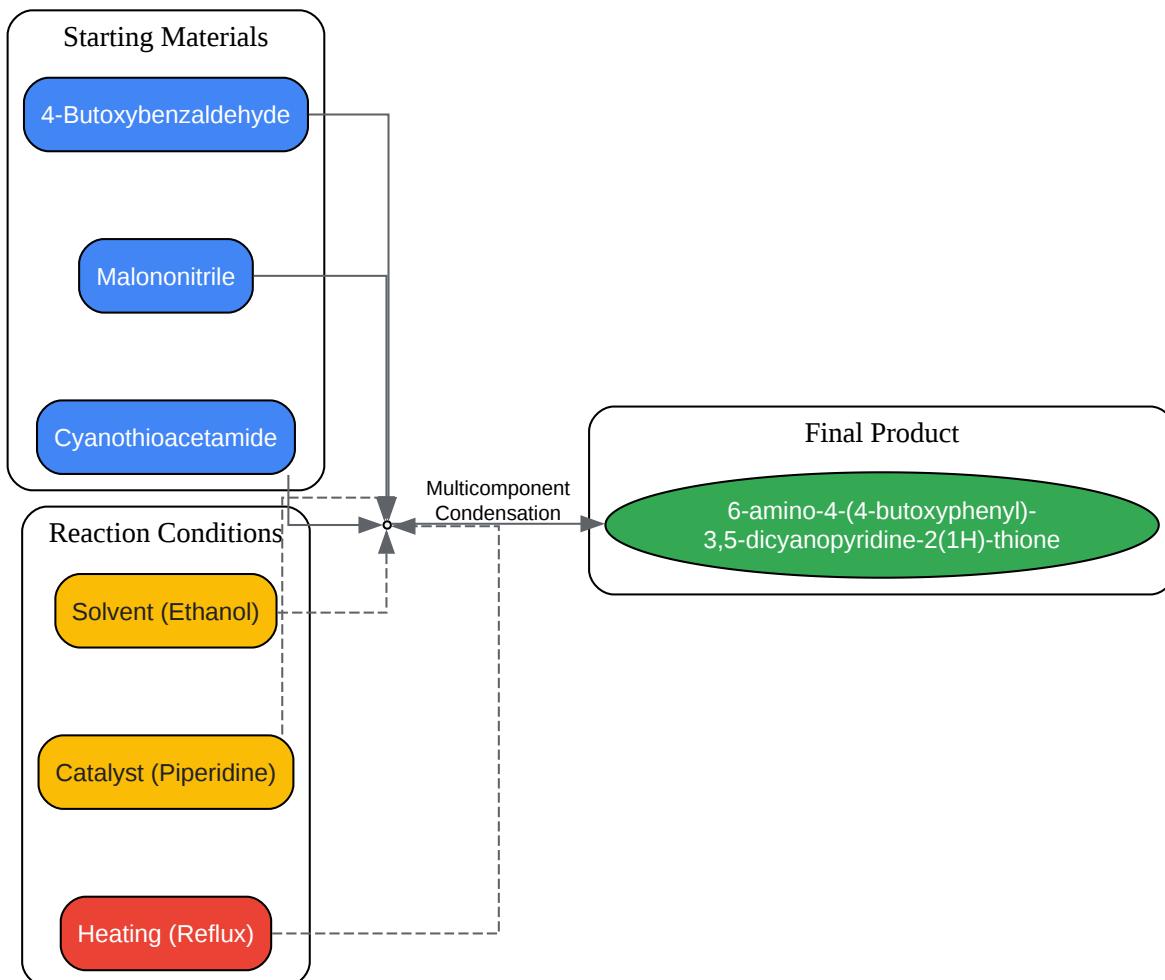
- DMSO (Dimethyl sulfoxide)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of the **4-Butoxybenzaldehyde** stock solution in DMSO.
- In a 96-well plate, add 10 μ L of each **4-Butoxybenzaldehyde** dilution to the respective wells. For the control, add 10 μ L of DMSO.
- Add 170 μ L of the L-DOPA substrate solution to each well.
- To initiate the reaction, add 20 μ L of the mushroom tyrosinase solution to each well.
- Immediately measure the absorbance at 475-492 nm using a microplate reader.
- Continue to monitor the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) to determine the rate of dopachrome formation.
- The percentage of inhibition is calculated by comparing the rate of reaction in the presence of **4-Butoxybenzaldehyde** to the rate of the control reaction. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

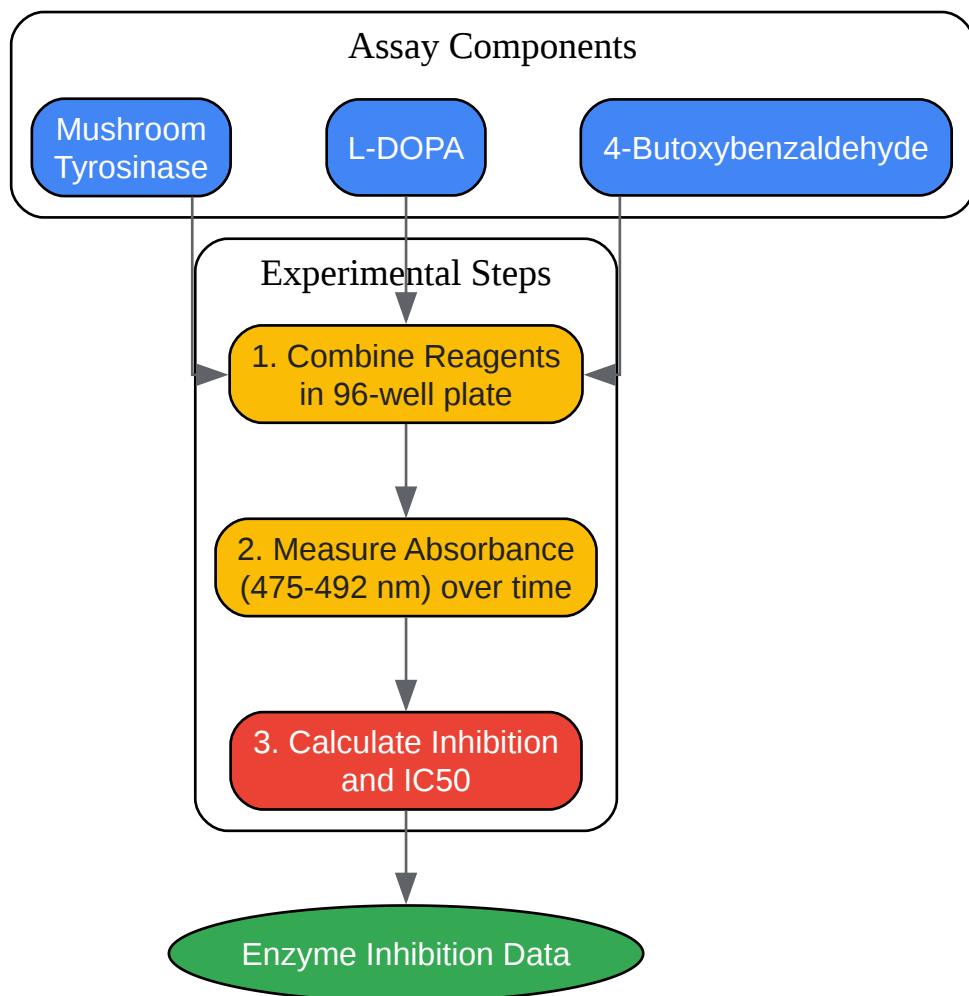
Visualizations

The following diagrams illustrate key processes involving **4-Butoxybenzaldehyde**.



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Caption: Workflow for the synthesis of a substituted pyridine.



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Caption: Workflow for the mushroom tyrosinase inhibition assay.

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